Quininib - 143816-42-6

Quininib

Catalog Number: EVT-281364
CAS Number: 143816-42-6
Molecular Formula: C17H13NO
Molecular Weight: 247.297
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quininib is a small-molecule drug initially identified through a chemical library screen for inhibitors of developmental ocular angiogenesis in zebrafish. [] It belongs to the quininib series, a novel collection of small molecules with anti-angiogenic, anti-vascular permeability, anti-inflammatory, and anti-proliferative activity. [] This series emerged from efforts to enhance the efficacy of the initial quininib hit through medicinal chemistry. [] Quininib's discovery and development have illuminated the potential of cysteinyl leukotriene (CysLT) receptors as therapeutic targets for various diseases. []

While the provided literature does not offer a detailed protocol for quininib synthesis, it highlights the application of medicinal chemistry approaches to develop novel quininib analogs with improved efficacy. [] These approaches likely involve structural modifications of the parent quininib molecule to optimize its pharmacological properties. Further research into synthetic procedures for quininib and its analogs would be beneficial.

Future Directions
  • Biomarker Development: Identifying predictive biomarkers for patient stratification could personalize treatment strategies and improve clinical outcomes. For instance, high CysLT1 expression in uveal melanoma patients correlates with poor survival, suggesting its potential as a prognostic biomarker. []
  • Combination Therapies: Investigating the synergistic potential of quininib and its analogs with existing therapies could lead to more effective treatment regimens. For example, combining quininib with anti-VEGF therapies like Bevacizumab could enhance anti-angiogenic effects and overcome resistance mechanisms. []

1,4-dihydroxy quininib

    Compound Description: 1,4-dihydroxy quininib is a structural analogue of quininib. It is a more potent anti-angiogenic compound compared to the parent compound. [] Like quininib, 1,4-dihydroxy quininib is a cysteinyl leukotriene receptor-1 (CysLT1) antagonist. [] Preclinical studies suggest it may be a potential therapeutic agent for uveal melanoma (UM) [] and colorectal cancer (CRC). [] Studies have shown that it can modulate the tumor microenvironment by altering the secretion of various cytokines in both UM and CRC. [, , ] Furthermore, research indicates 1,4-dihydroxy quininib may activate ferroptosis pathways in metastatic uveal melanoma. []

(E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol HCl (Q8)

    Compound Description: This compound, designated as Q8, is a quininib analog identified through screening for enhanced anti-angiogenic properties. [] It demonstrates greater potency in inhibiting angiogenesis compared to quininib. Q8 effectively hinders developmental angiogenesis in zebrafish and impedes various aspects of human microvascular endothelial cell behavior, including proliferation, tubule formation, and migration. [] Importantly, Q8's anti-angiogenic effects are independent of vascular endothelial growth factor (VEGF) pathways. [] It also displays an additive anti-angiogenic response when combined with the anti-VEGF drug bevacizumab. [] Q8's mechanism of action involves antagonism of CysLT1, leading to a decrease in cellular levels of NF-κB and calpain-2 and reduced secretion of pro-angiogenic proteins like intercellular adhesion molecule-1, vascular cell adhesion protein-1, and VEGF. []

Overview

Quininib is a novel small-molecule compound classified as a cysteinyl leukotriene receptor 1 and 2 antagonist. It has garnered attention for its potential therapeutic applications, particularly in oncology due to its anti-angiogenic properties. Quininib has been shown to modulate various biological pathways involved in cancer progression, making it a subject of interest in cancer research and treatment.

Source and Classification

Quininib is derived from the class of compounds known as styrylquinolines. It is characterized as a potent and selective antagonist for cysteinyl leukotriene receptors, specifically targeting CysLT1 and CysLT2 receptors. The chemical structure of quininib is represented by the molecular formula C17H13NOC_{17}H_{13}NO with a molecular weight of approximately 247.29 g/mol .

Classification:
  • Type: Small-molecule drug
  • Function: Cysteinyl leukotriene receptor antagonist
  • Applications: Anti-cancer agent, anti-angiogenesis
Synthesis Analysis

Quininib can be synthesized through various chemical methods, although specific synthetic routes are not extensively detailed in the available literature. The synthesis typically involves the formation of the styrylquinoline structure, which may include reactions such as:

  • Aldol Condensation: To form the styryl group.
  • Cyclization Reactions: To create the quinoline framework.
  • Hydroxylation: To introduce hydroxyl groups at specific positions on the quinoline ring.

Technical details regarding the precise steps and conditions for synthesis are often proprietary or vary between research groups.

Molecular Structure Analysis

The molecular structure of quininib features a quinoline core with a styryl group attached. The compound's structural data includes:

  • SMILES Notation: OC1=CC=CC=C1/C=C/C2=NC3=C(C=CC=C3)C=C2
  • InChI Key: NXNDEWNGCMCWMA-ZRDIBKRKSA-N
  • 3D Structure: The compound exhibits a planar structure conducive to interactions with biological targets .

Key Structural Features:

  • Hydroxyl Group: Contributes to its pharmacological activity.
  • Quinoline Ring System: Essential for receptor binding.
Chemical Reactions Analysis

Quininib participates in various chemical reactions that are relevant to its biological activity:

  • Receptor Binding: Quininib acts as an antagonist by binding to cysteinyl leukotriene receptors, inhibiting their activation.
  • Metabolic Pathways: It may undergo metabolic transformations in vivo, affecting its pharmacokinetics and pharmacodynamics.

Specific reaction mechanisms involving quininib have not been extensively documented but are crucial for understanding its efficacy and safety profile.

Mechanism of Action

Quininib exerts its effects primarily through antagonism of cysteinyl leukotriene receptors. This action leads to several downstream effects:

  1. Inhibition of Angiogenesis: By blocking receptor activation, quininib reduces the formation of new blood vessels, which is critical in tumor growth and metastasis.
  2. Modulation of Inflammatory Responses: Quininib alters the secretion of inflammatory mediators, contributing to its anti-cancer properties.
  3. Induction of Ferroptosis: Recent studies indicate that quininib can activate ferroptosis pathways in cancer cells, promoting iron-dependent cell death .

Data Supporting Mechanism:

  • Proteomic profiling has identified key proteins involved in ferroptosis that are modulated by quininib treatment .
Physical and Chemical Properties Analysis

Quininib exhibits several notable physical and chemical properties:

  • Appearance: White to beige powder .
  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 20 mg/mL.
  • Storage Conditions: Should be stored at temperatures between 2°C and 8°C to maintain stability .

Relevant Data:

  • Molecular Weight: 247.29 g/mol
  • Hazard Classifications: Classified as harmful if ingested (acute toxicity), irritant (skin and eyes), and poses chronic aquatic toxicity risks .
Applications

Quininib has promising applications in scientific research, particularly in the field of oncology:

  • Cancer Treatment: Its ability to inhibit angiogenesis makes it a candidate for treating various cancers, including uveal melanoma.
  • Research Tool: Quininib is utilized in preclinical studies to explore mechanisms of cancer progression and potential therapeutic interventions.
  • Potential Biomarker Development: Studies suggest that quininib's effects on ferroptosis markers could lead to new prognostic tools for cancer patients .

Properties

CAS Number

143816-42-6

Product Name

Quininib

IUPAC Name

2-[(E)-2-quinolin-2-ylethenyl]phenol

Molecular Formula

C17H13NO

Molecular Weight

247.297

InChI

InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+

InChI Key

NXNDEWNGCMCWMA-ZRDIBKRKSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O

Solubility

Soluble in DMSO

Synonyms

Quininib

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.